6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring, with a pyrrolidine substituent at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as nitro or hydroxyl groups.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group, used in different applications.
[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE: Lacks the pyrrolidine group, used in the synthesis of other heterocyclic compounds.
Uniqueness: 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE is unique due to its specific combination of the tetrazole and pyridazine rings with a pyrrolidine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10N6 |
---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
6-pyrrolidin-1-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C8H10N6/c1-2-6-13(5-1)8-4-3-7-9-11-12-14(7)10-8/h3-4H,1-2,5-6H2 |
InChI Key |
ZGIBOLRGEOJQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.